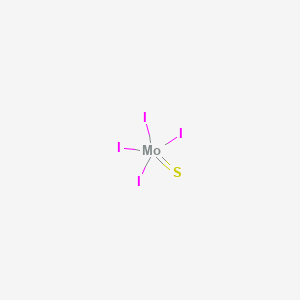

Tetraiodo(sulfanylidene)molybdenum

Description

Properties

CAS No. |

102714-11-4 |

|---|---|

Molecular Formula |

I4MoS |

Molecular Weight |

635.64 g/mol |

IUPAC Name |

tetraiodo(sulfanylidene)molybdenum |

InChI |

InChI=1S/4HI.Mo.S/h4*1H;;/q;;;;+4;/p-4 |

InChI Key |

AQCPDDZKXRHJQM-UHFFFAOYSA-J |

Canonical SMILES |

S=[Mo](I)(I)(I)I |

Origin of Product |

United States |

Synthetic Methodologies for Tetraiodo Sulfanylidene Molybdenum

Direct Synthesis Routes and Reaction Optimization

Direct synthesis routes to Tetraiodo(sulfanylidene)molybdenum would involve the direct combination of molybdenum with sources of sulfur and iodine. The optimization of such reactions is crucial and would depend on factors like the reactivity of the precursors, the stoichiometry of the reactants, and the reaction environment.

Precursor Chemistry and Reactant Stoichiometry for Molybdenum(VI) Complexes

The choice of the molybdenum precursor is a critical first step in the direct synthesis of this compound. Molybdenum(VI) complexes are common starting materials in the synthesis of various molybdenum compounds. imoa.infomdpi.comnih.gov For the synthesis of MoSI₄, a precursor already in the +6 oxidation state is ideal.

One potential precursor is Molybdenum(VI) fluoride (B91410) (MoF₆), which could undergo a halide exchange reaction. However, due to the high stability of the Mo-F bond, this might not be the most efficient route. A more plausible precursor would be Molybdenum(VI) chloride (MoCl₆) or Molybdenum(V) chloride (MoCl₅), which can be oxidized in situ. The reaction of MoCl₅ with sulfones has been shown to produce Mo(IV) and Mo(V) coordination compounds. Another viable starting material is Molybdenum hexacarbonyl, Mo(CO)₆, a volatile and reactive source of molybdenum in its zero-oxidation state. academie-sciences.fr The reaction of Mo(CO)₆ with elemental sulfur has been reported to yield amorphous molybdenum tetrasulfide (MoS₄). academie-sciences.fr

The stoichiometry of the reactants would need to be carefully controlled to achieve the desired product. A molar ratio of 1:1:4 for molybdenum, sulfur, and iodine, respectively, would be the theoretical starting point. However, in practice, an excess of the more volatile or reactive components, such as iodine or a sulfur source, might be necessary to drive the reaction to completion.

Table 1: Potential Molybdenum Precursors for Direct Synthesis of MoSI₄

| Precursor Compound | Chemical Formula | Oxidation State of Mo | Key Considerations |

| Molybdenum(VI) Chloride | MoCl₆ | +6 | Highly reactive and sensitive to moisture. |

| Molybdenum(V) Chloride | MoCl₅ | +5 | Requires in-situ oxidation. |

| Molybdenum Hexacarbonyl | Mo(CO)₆ | 0 | Volatile and reactive, allows for lower reaction temperatures. |

| Ammonium (B1175870) Tetrathiomolybdate (B108656) | (NH₄)₂MoS₄ | +6 | Provides both molybdenum and sulfur. |

Solvent Effects and Temperature Regimes in Synthetic Transformations

The choice of solvent and the temperature at which the reaction is conducted are critical parameters that can significantly influence the yield and purity of the final product. For direct synthesis routes, a non-coordinating, inert solvent would be preferable to avoid the formation of solvent adducts. Solvents such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) could be suitable.

The reaction temperature would need to be carefully optimized. High temperatures might be required to initiate the reaction, especially if less reactive precursors are used. However, excessively high temperatures could lead to the decomposition of the product or the formation of undesirable byproducts, such as binary molybdenum sulfides or iodides. A temperature-programmed reaction, where the temperature is gradually increased, might be beneficial to control the reaction rate.

Isolation and Purification Techniques for Molybdenum Halide-Chalcogenide Complexes

The isolation and purification of the synthesized this compound would be crucial to obtain a pure product. Given the likely sensitivity of the compound to air and moisture, all manipulations should be carried out under an inert atmosphere, for example, in a glovebox or using Schlenk line techniques.

Initial purification might involve filtration to remove any insoluble byproducts. The crude product could then be purified by recrystallization from a suitable solvent. The choice of solvent would be critical; it should be one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures. Non-polar solvents like hexane (B92381) or toluene (B28343) could be potential candidates.

Another purification technique that could be employed is sublimation, provided that this compound is sufficiently volatile and thermally stable. This method can be very effective in removing non-volatile impurities.

Indirect Synthetic Strategies and Ligand Exchange Pathways

Indirect synthetic strategies offer alternative routes to this compound, often providing better control over the reaction and leading to higher purity products. These methods typically involve the synthesis of a molybdenum precursor that already contains either the sulfido or the iodo ligands, followed by a subsequent reaction to introduce the missing component.

Halide Exchange Reactions involving Molybdenum(VI) Sulfido Precursors

A promising indirect route involves the use of a pre-formed molybdenum(VI) sulfido complex, followed by a halide exchange reaction to introduce the iodo ligands. A potential precursor for this route is Molybdenum(VI) dichloride dioxide (MoO₂Cl₂). This could first be converted to a sulfido-chloride complex, such as MoSCl₄, by reaction with a suitable sulfur transfer reagent.

The subsequent halide exchange reaction would involve treating the sulfido-chloride precursor with an excess of an iodide source. Common iodinating agents include sodium iodide (NaI) or trimethylsilyl (B98337) iodide (TMSI). The reaction is typically driven by the precipitation of the less soluble sodium chloride or the formation of volatile trimethylsilyl chloride.

Table 2: Plausible Halide Exchange Reaction for MoSI₄ Synthesis

| Precursor | Reagent | Solvent | Product |

| MoSCl₄ | Sodium Iodide (NaI) | Acetonitrile | MoSI₄ + NaCl |

| MoSCl₄ | Trimethylsilyl Iodide (TMSI) | Dichloromethane | MoSI₄ + TMSCl |

Chalcogenation Reactions of Molybdenum(VI) Iodide Precursors

An alternative indirect strategy is the chalcogenation of a molybdenum(VI) iodide precursor. This would involve the initial synthesis of a molybdenum iodide complex, which is then reacted with a sulfur source. Molybdenum(VI) is not known to form a stable binary iodide, so a complex with stabilizing ligands would be necessary.

A more feasible approach would be to start with a lower oxidation state molybdenum iodide that can be oxidized during the chalcogenation step. For instance, molybdenum(V) iodide (MoI₅) or a molybdenum(IV) iodide complex could be used.

The chalcogenation step would involve reacting the molybdenum iodide precursor with a sulfur transfer reagent. Elemental sulfur could be used, but this often requires high temperatures. More reactive sulfur sources, such as hydrogen sulfide (B99878) (H₂S) or phosphorus pentasulfide (P₄S₁₀), could facilitate the reaction at lower temperatures. mdpi.comresearchgate.net The reaction with H₂S would produce HI as a byproduct, which would need to be removed from the reaction mixture.

Redox-Mediated Synthetic Approaches for Mo(VI) Species

The synthesis of this compound involves the formation of a Molybdenum(VI) species. Redox-mediated reactions are a common strategy in molybdenum chemistry to achieve the desired oxidation state. In the context of Mo(VI) iodo complexes, a redox reaction would be essential to bring the molybdenum center to the +6 oxidation state while incorporating the iodide and sulfido ligands.

One potential, though not explicitly documented for this specific compound, redox-mediated approach could involve the oxidation of a lower-valent molybdenum precursor in the presence of iodine and a sulfur source. For instance, Molybdenum(V) chloride (MoCl₅) is a known starting material in the synthesis of various molybdenum complexes. rsc.org A hypothetical reaction could involve the oxidation of a Mo(V) species to Mo(VI) by iodine, which acts as both an oxidizing agent and a ligand source. The sulfido ligand could be introduced from a suitable sulfur-containing reagent.

Another analogous redox process is observed in the catalytic determination of Molybdenum(VI), where it catalyzes the oxidation of iodide to iodine by hydrogen peroxide. cip.com.cn This highlights the accessibility of the Mo(VI) state in the presence of iodide. While this is an analytical method, the underlying redox principles could potentially be adapted for a synthetic purpose. The binding of cations to polyether sites in molybdenum complexes has also been shown to shift the reduction potentials of the molybdenum center, indicating that the redox properties can be tuned, which is a key aspect in designing a successful synthesis.

High-Yield Synthesis and Process Control Strategies

Achieving a high-yield synthesis of this compound with precise process control is critical for obtaining a pure product. Based on general principles of inorganic synthesis and information on related compounds, several factors would need to be carefully controlled.

Direct Synthesis: A plausible route is the direct reaction of molybdenum disulfide (MoS₂) with elemental iodine.

| Parameter | Control Strategy |

| Temperature | Precise temperature control is crucial to drive the reaction to completion and prevent the decomposition of the product. |

| Pressure | The reaction may need to be carried out under controlled pressure to maintain the integrity of the reactants and products at elevated temperatures. |

| Stoichiometry | Accurate molar ratios of MoS₂ and I₂ are necessary to ensure complete conversion and minimize the presence of unreacted starting materials in the final product. |

| Reaction Time | Optimization of the reaction duration is required to maximize the yield. |

Hydrothermal Methods: Hydrothermal synthesis offers a route to crystalline materials by carrying out the reaction in water or other solvents at high temperatures and pressures. For this compound, this would involve dissolving suitable molybdenum and sulfur precursors with an iodine source in a sealed vessel.

| Parameter | Control Strategy |

| Precursor Selection | The choice of water-soluble molybdenum, sulfur, and iodine precursors is critical. Ammonium tetrathiomolybdate could serve as both the molybdenum and sulfur source. |

| Temperature and Pressure | These parameters directly influence the solubility of reactants and the crystallization of the product. |

| pH of the Solution | The acidity or basicity of the reaction medium can affect the speciation of the molybdenum and sulfide ions and, consequently, the reaction outcome. |

| Reaction Vessel | An autoclave or a similar high-pressure reactor is necessary for this method. |

Thermal Decomposition: The thermal decomposition of a suitable precursor, such as an ammonium salt of a thio-iodo-molybdate complex, could yield the desired product. The thermal decomposition of ammonium tetrathiomolybdate is known to produce molybdenum sulfides, and a similar principle could apply to a more complex precursor containing iodine. wikipedia.org

| Parameter | Control Strategy |

| Precursor Purity | The purity of the precursor is paramount to obtaining a pure final product. |

| Heating Rate and Atmosphere | A controlled heating rate under an inert atmosphere would be necessary to guide the decomposition pathway towards the formation of this compound and prevent oxidation. |

| Temperature Profile | A specific temperature profile with holds at certain temperatures might be required to remove volatile by-products and promote the formation of the crystalline product. |

It is important to note that while these methods are theoretically plausible for the synthesis of this compound, detailed experimental validation and optimization are required to establish them as reliable and high-yielding procedures. The lack of specific research in this area highlights an opportunity for future investigations into the synthesis and characterization of this intriguing molybdenum compound.

Structural Elucidation and Stereochemistry of Tetraiodo Sulfanylidene Molybdenum

Single-Crystal X-ray Diffraction Analysis of the Molybdenum Coordination Sphere

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid. youtube.comuni-ulm.denih.govyoutube.com This technique would provide unequivocal evidence for the structure of Tetraiodo(sulfanylidene)molybdenum. However, no published crystallographic data for this specific compound could be located.

A crystallographic study would yield precise measurements of the molybdenum-iodine (Mo-I) and molybdenum-sulfur (Mo-S) bond lengths, as well as the various bond angles (e.g., I-Mo-I, I-Mo-S) and torsion angles within the molecule. This data is crucial for understanding the nature of the bonding and the steric interactions between the ligands. In the absence of experimental data for MoSI₄, such parameters remain unknown.

The coordination number and the geometric arrangement of the iodine and sulfanylidene ligands around the central molybdenum(VI) atom define the coordination geometry. wikipedia.orgyoutube.comsimply.science Based on related molybdenum(VI) complexes, a tetrahedral or, more likely, a five-coordinate geometry such as square pyramidal or trigonal bipyramidal could be hypothesized. However, without experimental confirmation from techniques like X-ray diffraction, any description of the coordination geometry remains purely speculative.

Solution-Phase Structural Studies

Investigating the behavior of a compound in solution provides insights into its dynamics and potential for intermolecular interactions.

Many coordination complexes exhibit dynamic behavior, or fluxionality, in solution, where ligands can exchange positions on a timescale detectable by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnumberanalytics.comlibretexts.orgyoutube.com Variable-temperature NMR studies are particularly powerful for probing these processes and determining their energy barriers. libretexts.org For this compound, ⁹⁵Mo NMR could be a valuable tool, as it is sensitive to changes in the electronic environment of the molybdenum nucleus. huji.ac.ilnorthwestern.edu However, no solution-phase NMR studies for this compound have been reported in the literature.

In both the solid state and in solution, molecules can self-assemble into larger, ordered structures through non-covalent interactions such as halogen bonding or dipole-dipole interactions. An analysis of the crystal packing or solution-state aggregation would reveal any such supramolecular tendencies. The lack of structural and solution-phase data for this compound precludes any discussion of its intermolecular interactions or potential to form supramolecular assemblies.

Conformational Analysis and Isomerism in this compound Complexes

The study of conformational analysis and isomerism provides crucial insights into the three-dimensional arrangement of atoms in a molecule and the different spatial orientations that a molecule can adopt. For a compound like this compound, with a central molybdenum atom bonded to four iodine atoms and a sulfido ligand, several structural possibilities and isomeric forms can be postulated based on the coordination geometry of the molybdenum center. While direct experimental data on the conformational analysis of this compound is not extensively available in the current body of scientific literature, a theoretical exploration based on established principles of inorganic chemistry and the known behavior of related molybdenum complexes can provide valuable predictions.

The potential for isomerism in this compound complexes arises from the arrangement of the iodo and sulfido ligands around the molybdenum core. The most probable coordination geometries for a five-coordinate molybdenum complex are square pyramidal and trigonal bipyramidal.

In a square pyramidal geometry, two distinct isomers are possible:

Apical Sulfido Isomer: The sulfido ligand occupies the apical position, with the four iodo ligands situated in the basal plane. This arrangement possesses C_4v symmetry.

Basal Sulfido Isomer: The sulfido ligand is located in the basal plane along with three iodo ligands, while one iodo ligand occupies the apical position. This configuration would lead to a lower symmetry (C_s).

In a trigonal bipyramidal geometry, two primary isomers can also be considered:

Axial Sulfido Isomer: The sulfido ligand is positioned in one of the axial sites, with the four iodo ligands distributed between the remaining axial and equatorial positions.

Equatorial Sulfido Isomer: The sulfido ligand occupies one of the three equatorial positions, with the iodo ligands in the other axial and equatorial sites.

The relative stability of these potential isomers is influenced by factors such as steric hindrance between the bulky iodo ligands and the electronic effects of the sulfido ligand. The strong π-donating character of the sulfido ligand generally favors a position that maximizes its bonding interaction with the molybdenum d-orbitals.

Conformational flexibility in these complexes would primarily involve the potential for interconversion between these isomeric forms. For instance, a trigonal bipyramidal structure could undergo a Berry pseudorotation, a process that exchanges axial and equatorial ligands. This could provide a low-energy pathway for the isomerization between the axial and equatorial sulfido isomers. In the case of a square pyramidal geometry, a turnstile rotation mechanism could facilitate the rearrangement of ligands.

The energy barriers for these conformational changes would be dependent on the specific bond lengths and angles within the molecule. While experimental values are not available for this compound, theoretical calculations and comparisons with structurally characterized molybdenum complexes can offer estimations.

Hypothetical Structural Data for Isomers of this compound

The following tables present hypothetical but chemically plausible bond lengths and angles for the discussed isomers, based on typical values observed in other molybdenum-sulfur and molybdenum-iodine compounds. These values are predictive and await experimental verification.

Table 1: Predicted Bond Lengths for this compound Isomers

| Isomer Configuration | Mo=S Bond Length (Å) | Mo-I (axial) Bond Length (Å) | Mo-I (equatorial/basal) Bond Length (Å) |

| Square Pyramidal (Apical Sulfido) | 2.15 | N/A | 2.70 |

| Trigonal Bipyramidal (Axial Sulfido) | 2.18 | 2.75 | 2.68 |

| Trigonal Bipyramidal (Equatorial Sulfido) | 2.16 | 2.72 | 2.69 |

Table 2: Predicted Bond Angles for this compound Isomers

| Isomer Configuration | S-Mo-I Angle (°) | I(axial)-Mo-I(equatorial) Angle (°) | I(equatorial)-Mo-I(equatorial) Angle (°) |

| Square Pyramidal (Apical Sulfido) | 95 | N/A | 90, 170 |

| Trigonal Bipyramidal (Axial Sulfido) | 180 | 90 | 120 |

| Trigonal Bipyramidal (Equatorial Sulfido) | 120 | 90 | 120, 180 |

It is important to emphasize that the actual observed structure may be influenced by crystal packing forces in the solid state or by solvent interactions in solution. Advanced spectroscopic techniques, such as X-ray crystallography for solid-state analysis and variable-temperature NMR for solution dynamics, would be indispensable for the definitive structural elucidation and conformational analysis of this compound and its potential isomers.

Spectroscopic Investigations of Tetraiodo Sulfanylidene Molybdenum

Vibrational Spectroscopy (Infrared and Raman)

No specific experimental data could be found for the Infrared (IR) or Raman spectra of Tetraiodo(sulfanylidene)molybdenum. Therefore, an assignment of its characteristic vibrational modes is not possible at this time. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Similarly, specific NMR data for this compound are not present in the surveyed literature. While the principles of ⁹⁵Mo and ¹²⁷I NMR are well-established for various compounds, their application to this specific molecule has not been documented in available sources.

Ligand Proton and Carbon NMR Signatures and Probing Dynamic Phenomena

Due to the diamagnetic nature of a d0 Mo(VI) center, as would be expected for this compound, sharp NMR signals for any organic ligands would be anticipated. However, for the inorganic title compound, only 95Mo and 127I NMR would be directly applicable. In the absence of organic ligands, proton and carbon NMR are not relevant.

Should the sulfido ligand be protonated to form a sulfhydryl (SH) group, a proton NMR signal would be observable. The chemical shift of this proton would be highly dependent on the solvent and concentration, but would likely appear in the region of other metal-sulfhydryl complexes.

More pertinent to the core of the molecule is 95Mo NMR. The 95Mo nucleus is a sensitive probe of the electronic environment around the molybdenum center. huji.ac.il Its chemical shift is known to span a very wide range, over 6000 ppm, making it an excellent tool for distinguishing between different coordination spheres. huji.ac.ilresearchgate.net The chemical shift is particularly influenced by the electronegativity of the coordinated ligands.

For a hypothetical this compound complex, we can predict the approximate 95Mo chemical shift by considering related compounds. Molybdenum(VI) complexes with terminal oxo and sulfido ligands have been studied, and a clear trend is observed. Replacement of an oxo ligand with a sulfido ligand leads to a significant downfield shift (deshielding) of the 95Mo resonance. electronicsandbooks.comacs.org For example, in a series of Mo(VI) dihydroxamido complexes, the chemical shift moves from around +30 ppm for the dioxo species to around +1000 ppm for the oxo-sulfido species, and further downfield for the disulfido species. electronicsandbooks.com

Similarly, halide ligands also influence the 95Mo chemical shift. For dioxomolybdenum(VI) complexes of the type [MoO2X2(H2O)2], the chemical shift becomes more deshielded as the halide becomes less electronegative, with δ = 157 ppm for X = Cl and δ = 217 ppm for X = Br. rsc.org Extrapolating this trend to iodine, a further downfield shift would be expected.

Given these trends, the 95Mo chemical shift for this compound is predicted to be significantly downfield, likely in the range of +2000 to +3000 ppm, due to the combined deshielding effects of the four iodo ligands and the sulfido ligand.

Table 1: Predicted 95Mo NMR Chemical Shift for this compound based on Analogous Complexes

| Compound | 95Mo Chemical Shift (ppm) | Reference |

| [MoO2Cl2(H2O)2] | 157 | rsc.org |

| [MoO2Br2(H2O)2] | 217 | rsc.org |

| MoO(S)(R2N-O)2 | ~1000 | electronicsandbooks.com |

| This compound (Predicted) | +2000 to +3000 | N/A |

Dynamic phenomena, such as ligand exchange, could be probed by variable-temperature 95Mo NMR. However, without specific experimental data, any discussion remains speculative.

Electronic Absorption Spectroscopy (UV-Vis and Near-IR)

The electronic spectrum of this compound is expected to be dominated by intense ligand-to-metal charge transfer (LMCT) bands. researchgate.net The low-lying, filled p-orbitals of the iodide and sulfido ligands would be the source of the transferred electrons, and the empty d-orbitals of the Mo(VI) center would be the acceptors.

Given the Mo(VI) oxidation state (a d0 electron configuration), no d-d electronic transitions are possible. Therefore, the absorption spectrum in the UV-visible region will be composed exclusively of LMCT bands.

The energy of these LMCT bands is related to the electronegativity of the ligands and the oxidizing power of the metal center. Both iodide and sulfido ligands are relatively easy to oxidize, meaning their orbitals are at a high energy. This will result in low-energy LMCT bands, likely extending into the visible region, giving the compound a distinct color.

By analogy with other molybdenum-halide and molybdenum-sulfido complexes, we can predict the general features of the spectrum. The replacement of oxo ligands with sulfido ligands in molybdate (B1676688) species leads to a significant red-shift of the absorption bands. researchgate.net For example, [MoO4]2- is colorless, while [MoS4]2- is intensely colored. Similarly, moving down the halide group from chloride to iodide also results in a red-shift of LMCT bands. acs.org

Therefore, for this compound, we can anticipate strong absorption bands in the near-UV and visible regions. The lowest energy transition will likely be from the highest occupied molecular orbital (HOMO), which will have significant contributions from the iodide and sulfido ligands, to the lowest unoccupied molecular orbital (LUMO), which will be primarily Mo d-orbital in character.

The UV-Vis spectrum is a powerful tool for probing the oxidation state of molybdenum. nih.govescholarship.org A change in the oxidation state of molybdenum would lead to a significant change in the electronic spectrum. For instance, if this compound were to be reduced to a Mo(V) or Mo(IV) species, new absorption bands corresponding to d-d transitions would appear. Furthermore, the energy of the LMCT bands would shift, as the lower oxidation state of molybdenum would be less oxidizing, leading to higher energy LMCT transitions.

Table 2: Expected UV-Vis Absorption Maxima for this compound and Related Species

| Compound/Species | Oxidation State | Expected λmax (nm) | Type of Transition |

| [MoO4]2- | Mo(VI) | ~208, 232 | LMCT |

| [MoS4]2- | Mo(VI) | ~241, 316, 467 | LMCT |

| [MoOCl4]- | Mo(V) | ~310, 355, 458, 700 | LMCT and d-d |

| This compound (Predicted) | Mo(VI) | >400 | LMCT |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

XAS and XPS are powerful techniques for determining the electronic structure and local coordination environment of molybdenum in its complexes.

Molybdenum K-edge XAS (at ~20,000 eV) provides information about the oxidation state and coordination geometry of the molybdenum atom. nih.govusask.ca The edge energy is sensitive to the effective nuclear charge on the molybdenum, and thus its oxidation state. For a Mo(VI) center, the K-edge would be at a relatively high energy compared to lower oxidation states. researchgate.net The pre-edge features in the X-ray Absorption Near Edge Structure (XANES) region are indicative of the coordination geometry. For a tetrahedral or distorted tetrahedral geometry, a distinct pre-edge peak corresponding to the 1s → 4d transition is expected.

The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum provides information about the local structure, including bond distances and coordination numbers. bohrium.com For this compound, EXAFS analysis would allow for the determination of the Mo-I and Mo-S bond lengths.

Molybdenum L-edge XAS (at ~2,525 eV for the L3-edge) is also sensitive to the oxidation state and ligand environment. acs.orgnih.gov The L-edge spectra often show more pronounced features than the K-edge spectra, which can be advantageous for distinguishing between different chemical species. nih.gov

Sulfur K-edge XAS (at ~2,472 eV) can provide information about the electronic state of the sulfur atom and the nature of the Mo-S bond. acs.org The energy and intensity of the pre-edge features are related to the degree of covalency in the Mo-S bond.

Iodine L-edge XAS could similarly be used to probe the electronic state of the iodide ligands and the nature of the Mo-I bonds. The edge position would be sensitive to the extent of charge donation from the iodide ligands to the molybdenum center.

Table 3: Representative XPS Binding Energies for Molybdenum and its Ligands

| Element (Orbital) | Compound | Binding Energy (eV) | Reference |

| Mo (3d5/2) | MoO3 | ~232.8 | xpsdatabase.net |

| Mo (3d5/2) | MoS2 | ~229.2 | xpsdatabase.net |

| S (2p3/2) | MoS2 | ~162.0 | xpsdatabase.net |

| Mo (3d5/2) (Predicted for Mo(VI)S I4) | N/A | ~232-233 | N/A |

| S (2p3/2) (Predicted for Mo(VI)S I4) | N/A | ~162-163 | N/A |

| I (3d5/2) (Predicted for Mo(VI)S I4) | N/A | ~619-620 | N/A |

XPS for Surface Composition and Oxidation State Verification

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound (MoSI₄), XPS is crucial for verifying the presence of molybdenum, sulfur, and iodine on the sample surface and for ascertaining the oxidation state of the molybdenum center.

The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material. The binding energy of each electron is characteristic of the element and its orbital.

The I 3d spectrum is used to confirm the presence of iodide ligands. The I 3d region exhibits a well-separated spin-orbit doublet (I 3d₅/₂ and I 3d₃/₂), with a separation of approximately 11.5 eV. thermofisher.com For metal iodides, the I 3d₅/₂ peak is typically observed around 619 eV. thermofisher.comxpsdatabase.net

By analyzing the relative intensities of the Mo 3d, S 2p, and I 3d peaks, the surface stoichiometry of the compound can be estimated, providing further verification of the Mo:S:I ratio. Any deviation from the expected stoichiometry could indicate surface contamination or degradation. Furthermore, the presence of additional peaks in the Mo 3d or S 2p spectra could suggest the existence of multiple oxidation states or surface oxidation, for instance, the formation of molybdenum oxides.

| Element | Core Level | Expected Binding Energy (eV) | Reference |

| Molybdenum (Mo) | Mo 3d₅/₂ | 229 - 232 | xpsdatabase.net |

| Sulfur (S) | S 2p₃/₂ | 160 - 164 | |

| Iodine (I) | I 3d₅/₂ | ~619 | thermofisher.comxpsdatabase.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to Mo(V) species)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons. As this compound contains molybdenum in the +5 oxidation state (a d¹ system), it is paramagnetic and therefore EPR active. EPR spectroscopy provides valuable insights into the electronic structure and the local coordination environment of the Mo(V) center.

An EPR spectrum of a Mo(V) complex arises from the transition of an unpaired electron between the two spin states in the presence of an applied magnetic field. The spectrum is characterized by its g-values and hyperfine coupling constants. The g-values are a measure of the interaction of the unpaired electron with the external magnetic field and are sensitive to the electronic environment of the metal ion. For Mo(V) complexes, the g-values often deviate from the free-electron g-value (ge ≈ 2.0023) due to significant spin-orbit coupling.

The interaction of the unpaired electron with the magnetic nuclei of the molybdenum isotopes with non-zero nuclear spin (⁹⁵Mo and ⁹⁷Mo, both with I = 5/2, natural abundance of 15.9% and 9.6% respectively) gives rise to hyperfine splitting, which appears as a six-line pattern in the EPR spectrum for each g-component. The magnitude of the hyperfine coupling constant (A) is related to the distribution of the unpaired electron's spin density and can provide information about the nature of the metal-ligand bonds.

For a low-symmetry complex like this compound, an anisotropic EPR spectrum with three different g-values (gx, gy, gz) is expected in a frozen solution or solid state. The values of these parameters are influenced by the nature of the ligands. The presence of the soft sulfido and iodo ligands is expected to significantly influence the g-values and hyperfine coupling constants compared to oxo or chloro analogs due to differences in ligand field strength and spin-orbit coupling contributions. researchgate.net

Theoretical calculations and comparisons with related Mo(V) halide and sulfide (B99878) complexes can aid in the interpretation of the experimental EPR spectra. For instance, studies on [MoVOX₄]ⁿ⁻ complexes show a clear dependence of the g-tensor on the nature of the halide ligand (X = F, Cl, Br). researchgate.netxpsfitting.com Similarly, Mo(V) complexes with sulfur-containing ligands have been extensively studied, and their EPR parameters provide a basis for comparison. xpsdatabase.net

| Parameter | Description | Expected Features for this compound |

| g-values (gx, gy, gz) | Characterize the interaction of the unpaired electron with the magnetic field. | Anisotropic, with values influenced by the iodo and sulfido ligands. |

| Hyperfine Coupling (A(⁹⁵/⁹⁷Mo)) | Describes the interaction between the electron spin and the molybdenum nuclear spin. | A six-line hyperfine pattern for each g-component due to I=5/2 for ⁹⁵Mo and ⁹⁷Mo. |

Electronic Structure and Bonding Analysis of Tetraiodo Sulfanylidene Molybdenum

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic properties of molecules like MoSI₄. mdpi.comasianpubs.orginl.gov These computational techniques solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule. asianpubs.org DFT methods, such as those employing the B3LYP functional, have proven effective in calculating molecular geometries, vibrational frequencies, and electronic spectra. nih.govyoutube.com Ab initio methods, while computationally more demanding, offer a high level of theory by making fewer approximations. nsf.gov For molybdenum-containing systems, these calculations are crucial for understanding the intricate bonding and electronic transitions. mdpi.cominl.govnih.govresearchgate.net

Molecular Orbital Analysis and Frontier Orbitals (HOMO-LUMO Gap)

Molecular orbital (MO) theory describes how atomic orbitals on individual atoms combine to form a new set of orbitals that extend over the entire molecule. libretexts.orgleah4sci.comyoutube.com This analysis is fundamental to understanding the electronic structure and reactivity of MoSI₄. The most critical of these molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netreddit.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. reddit.comnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more readily polarizable and can more easily engage in chemical reactions. The HOMO itself represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net Therefore, the energies and spatial distributions of these frontier orbitals are crucial for predicting how MoSI₄ will interact with other chemical species. acs.org

| Parameter | Description | Significance in MoSI₄ |

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capacity of the molecule. Its energy level influences the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity of the molecule. Its energy level relates to the electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap implies greater kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more prone to electronic excitation and reaction. |

Charge Distribution Analysis and Bond Order Calculations (e.g., Mo=S bond character)

Understanding the distribution of electron density within the MoSI₄ molecule provides insight into its polarity and the nature of its chemical bonds. Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom. This information helps to characterize the ionic and covalent contributions to the bonds.

| Analysis | Information Provided | Relevance to MoSI₄ |

| Charge Distribution | Partial atomic charges on Mo, S, and I atoms. | Elucidates the polarity of the Mo-S and Mo-I bonds and the overall molecular dipole moment. |

| Bond Order Calculation | Quantifies the number of bonds between atoms. | Confirms the double bond character of the Mo=S bond and provides a measure of the strength of the Mo-I bonds. |

Electrostatic Potential Mapping and Chemical Reactivity Descriptors

An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is generated by calculating the electrostatic potential at various points on the electron density surface. Red regions on an ESP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For MoSI₄, the ESP map would likely show a region of negative potential around the sulfur atom due to its lone pairs of electrons, and a positive potential around the molybdenum atom, making it a potential site for nucleophilic interaction.

Chemical reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors, calculated from the energies of the HOMO and LUMO, offer a more nuanced understanding of the chemical behavior of tetraiodo(sulfanylidene)molybdenum. nih.gov

Consideration of Relativistic Effects in Molybdenum-Iodine Bonding

For heavy elements like molybdenum and iodine, relativistic effects can significantly influence their chemical properties. researchgate.netrsc.org These effects arise from the high velocities of the inner-shell electrons, which approach the speed of light. This leads to a contraction of s and p orbitals and an expansion and destabilization of d and f orbitals.

Comparative Electronic Structure Studies with Oxido and Selenido Analogues

To better understand the unique properties of the Mo=S bond in this compound, it is instructive to compare its electronic structure with its oxido (MoOI₄) and selenido (MoSeI₄) analogues. Such comparative studies, often carried out computationally, highlight the periodic trends within the chalcogen group (O, S, Se).

Reactivity and Reaction Mechanisms of Tetraiodo Sulfanylidene Molybdenum

Ligand Substitution Chemistry

Ligand substitution reactions are fundamental to the chemistry of transition metal complexes. In tetraiodo(sulfanylidene)molybdenum, both the iodide and the sulfido ligands can potentially be involved in substitution reactions.

The molybdenum-iodide bonds in [MoSI₄] are expected to be susceptible to substitution by a variety of neutral and anionic donor ligands. Iodide is a good leaving group, which should facilitate its displacement. The general principles of ligand exchange reactions involve the replacement of one ligand by another, and such reactions are common for complex metal ions. mdpi.comrsc.org

Neutral donor ligands such as phosphines (e.g., PPh₃), amines (e.g., pyridine), and nitriles (e.g., acetonitrile) are expected to react with [MoSI₄] to replace one or more iodide ligands. The number of substituted iodides would depend on the reaction stoichiometry, the steric bulk of the incoming ligand, and the reaction conditions. For instance, the reaction with an excess of a small, strong donor ligand could lead to the displacement of all four iodide ligands.

Anionic ligands, particularly those considered softer than iodide, such as other halides (e.g., Cl⁻, Br⁻), pseudohalides (e.g., CN⁻, SCN⁻), and thiolates (e.g., SR⁻), are also likely to substitute the iodide ligands. The reaction of molybdenum dinitrogen complexes with thiols, for example, leads to the formation of molybdenum thio-complexes. rsc.org The larger size of the chloride ions compared to water molecules, for example, can lead to a change in the coordination number of the central metal ion. rsc.org

The table below illustrates potential ligand substitution reactions for this compound based on known reactivity patterns of similar complexes.

| Incoming Ligand Type | Example Ligand (L) | Plausible Product | General Observation |

| Neutral Monodentate | Pyridine (py) | [MoS(I)₃(py)]⁺I⁻ | Substitution of one or more iodide ligands is expected. |

| Neutral Bidentate | 1,2-bis(diphenylphosphino)ethane (dppe) | [MoS(I)₂(dppe)]²⁺(I⁻)₂ | Chelation can drive the reaction towards more extensive substitution. |

| Anionic Monodentate | Cyanide (CN⁻) | [MoS(I)₃(CN)]⁻ | The charge of the resulting complex will change. |

| Anionic Bidentate | Dithiocarbamate (R₂NCS₂⁻) | [MoS(S₂CNR₂)I₂] | Formation of a stable chelate ring is a strong driving force. |

This table is illustrative and shows expected products based on general principles of coordination chemistry.

The sulfido ligand (S²⁻) in [MoSI₄] is a potential site for reactivity, most notably in atom transfer reactions. Molybdenum-sulfido moieties are known to participate in sulfur atom transfer to various substrates. This reactivity is central to the function of certain molybdenum-containing enzymes. rsc.org

Oxygen atom transfer (OAT) from a cis-dioxo molybdenum(VI) complex can be facilitated by ligand-to-metal charge transfer. nih.gov By analogy, it is plausible that the sulfido ligand in [MoSI₄] could be transferred to suitable acceptors, such as phosphines, to form phosphine (B1218219) sulfides (R₃P=S). This reaction would result in the reduction of the molybdenum center from Mo(VI) to Mo(IV).

Furthermore, the sulfido ligand can exhibit nucleophilic character, particularly after reduction of the metal center. This has been observed in dithiolene molybdenum complexes where reduction induces S-nucleophilicity. While direct evidence for [MoSI₄] is unavailable, it is a plausible reaction pathway.

Redox Chemistry of the Molybdenum Center

The high oxidation state of molybdenum(VI) in this compound makes it a potential oxidizing agent. The redox chemistry of this compound is expected to be rich, involving the accessible Mo(V) and Mo(IV) oxidation states.

Electrochemical studies would be crucial to quantify the redox properties of [MoSI₄]. Techniques such as cyclic voltammetry could reveal the potentials at which the Mo(VI)/Mo(V) and Mo(V)/Mo(IV) redox couples occur. The exact redox potentials would be influenced by the solvent and the supporting electrolyte used. For instance, the redox potential of metal complexes is sensitive to their coordination structure. ljmu.ac.uk

While specific data for [MoSI₄] is not available, studies on related molybdenum sulfide (B99878) systems provide some context. For example, the electrochemical behavior of MoS₂ has been extensively studied, though it exists as a polymeric material rather than a discrete molecular complex. The redox potentials of molybdenum chloro-complexes have been measured in fused alkali chlorides, demonstrating the feasibility of such determinations for related halide systems. It is known that the coordination of water to SmI₂ can increase its effective reducing power by more than 0.4 V.

The following table provides a hypothetical representation of the type of data that would be obtained from an electrochemical study of [MoSI₄].

| Redox Couple | Hypothetical E₁/₂ (V vs. Fc⁺/Fc) | Electrochemical Feature |

| [MoVI SI₄] / [MoV SI₄]⁻ | -0.5 to -1.0 | Reversible or quasi-reversible one-electron reduction |

| [MoV SI₄]⁻ / [MoIV SI₄]²⁻ | -1.2 to -1.8 | Often a more complex or irreversible process |

Note: The potential values in this table are hypothetical and serve for illustrative purposes only, as experimental data for this compound is not available in the cited literature.

The Mo(VI) center in this compound can be reduced by chemical reagents. The reduction potential of Mo(VI) is highly dependent on the ligand sphere. In some systems, Mo(VI) can be reduced to Mo(IV) by reagents like ascorbic acid. rsc.org The reaction of dioxidomolybdenum(VI) complexes with thionation reagents can also lead to the formation of stable Mo(IV) species. rsc.org This suggests that [MoSI₄] could be reduced by appropriate reducing agents, potentially leading to the formation of Mo(V) or Mo(IV) iodo-sulfido species.

Conversely, while Mo(VI) is the highest common oxidation state for molybdenum, further oxidation of the complex is unlikely under normal conditions. However, oxidative transformations could involve the ligands. For example, in the presence of strong oxidants, the iodide or sulfido ligands could be oxidized. The di-iodine oxidation of molybdenum(0)-η⁶-arene complexes leads to molybdenum(II) derivatives.

The stability of the lower oxidation states, Mo(V) and Mo(IV), generated from the reduction of [MoSI₄], would be highly dependent on the coordination environment and the presence of supporting ligands. Mo(V) complexes are often paramagnetic, while Mo(IV) complexes are typically diamagnetic.

In many molybdenum systems, Mo(V) and Mo(IV) are stable and can be interconverted through redox reactions. For instance, oxidation-state-dependent stereoisomerization has been observed in oxo molybdenum and tungsten complexes. The stability of Mo(V) and Mo(IV) states is also a key feature in the chemistry of molybdenum enzymes. The interconversion between Mo(d²) styrene (B11656) complexes and d⁰ 1-phenethylidene analogues has been studied, highlighting the accessibility of different oxidation states.

The stability of Mo(V) and Mo(IV) in an iodo-sulfido ligand field would be a balance of electronic and steric factors. The soft iodide and sulfido ligands are generally effective at stabilizing lower oxidation states of molybdenum. However, disproportionation reactions, where a Mo(V) species might convert to Mo(VI) and Mo(IV), are also a possibility, as is common in molybdenum chemistry.

Reactivity Towards Small Molecules (e.g., H₂, CO, O₂, N₂)

The reactivity of molybdenum sulfide iodide clusters with small molecules is an area of active research, particularly concerning their potential applications in catalysis.

Molybdenum sulfide clusters, including those containing iodine, are recognized as promising and cost-effective catalysts for the hydrogen evolution reaction (HER). nih.gov The interaction with hydrogen is a key aspect of this catalytic activity. Studies on non-stoichiometric molybdenum sulfide clusters have shown that the hydrogen molecule preferentially adsorbs onto molybdenum atoms rather than sulfur atoms. ncepu.edu.cn Specifically, molybdenum atoms with fewer sulfur coordination sites exhibit a higher capacity for H₂ adsorption. ncepu.edu.cn

In sulfur-deficient clusters, the vacant bridge sites between molybdenum atoms, analogous to sulfur vacancies in bulk molybdenum disulfide (MoS₂), are favorable for hydrogen atom adsorption and play a crucial role in the transfer of hydrogen atoms within the cluster. ncepu.edu.cn While the direct reactivity of specific molybdenum sulfide iodide clusters with H₂ to form stable hydrides has not been extensively detailed, their catalytic activity in visible light-driven HER highlights a significant interaction. nih.gov For instance, the photocatalytic activity of octahedral molybdenum(II) iodide cluster compounds in hydrogen production underscores their ability to interact with protons and generate H₂. nih.gov

It has been observed that the replacement of terminal disulfide ligands with halides, such as in [Mo₃S₇Cl₆]²⁻ and [Mo₃S₇Br₆]²⁻, can reduce the catalytic activity for HER compared to the parent [Mo₃S₁₃]²⁻ cluster. nih.gov This suggests that the electronic and structural properties of the cluster, influenced by the halide ligands, are critical in modulating the reactivity towards hydrogen.

Detailed experimental or theoretical studies on the direct reactivity of discrete molybdenum sulfide iodide clusters with carbon monoxide (CO), oxygen (O₂), and nitrogen (N₂) are limited in the available scientific literature. However, general observations on related molybdenum sulfide materials can provide some context. For instance, molybdenum disulfide (MoS₂) is known to be relatively unreactive towards oxygen at room temperature but can be oxidized to molybdenum trioxide at elevated temperatures. theadl.com Light-induced oxidation of MoS₂ in aqueous dispersions has also been reported, a process accelerated in alkaline conditions due to the generation of superoxide (B77818). theadl.comresearchgate.net This suggests that molybdenum sulfide iodides might also exhibit sensitivity to oxidation, particularly under photochemical conditions.

The reactivity towards CO and N₂ for this specific class of iodide-containing clusters remains an area for future investigation.

Investigation of Photoreactivity and Light-Induced Transformations

The photoreactivity of molybdenum sulfide iodides is a field of growing interest, primarily driven by their unique photoluminescence properties and potential in photocatalysis.

Octahedral molybdenum iodide clusters are known to be excellent long-lived red emitters. rsc.org The photoluminescence properties, including quantum yield and phosphorescence lifetime, of molybdenum iodide clusters are generally superior to their bromide and chloride counterparts. nih.gov This enhanced performance is often achieved when the {Mo₆I₈}⁴⁺ cluster core is combined with strongly electronegative oxygen-donor ligands in the apical positions. nih.gov

The interaction of these clusters with light can lead to photocatalytic processes. For example, the cluster compound (TBA)₂[Mo₆I₈(O₂CCH₃)ᵃ₆] has been investigated for its photocatalytic activity in hydrogen production. nih.gov The good photophysical properties of this compound, such as its quantum yield of 0.48, make it a suitable candidate for such applications. nih.gov When supported on graphene oxide, the characteristic emission of the cluster is quenched, indicating an electronic interaction between the cluster and the support material which can influence its photocatalytic efficiency. nih.gov

Furthermore, studies on aqueous dispersions of molybdenum disulfide have shown that exposure to light and air can lead to degradation through a light-induced auto-oxidation process. theadl.comresearchgate.net This process involves the generation of superoxide and is accelerated under alkaline conditions. theadl.comresearchgate.net While this research was not performed on discrete molybdenum sulfide iodide clusters, it highlights a potential pathway for light-induced transformations in related molybdenum-sulfur systems.

Research Findings on Molybdenum Sulfide Iodide Reactivity and Photoreactivity

| Compound/Cluster System | Reactant/Condition | Observed Reactivity/Phenomenon | Reference(s) |

| Non-stoichiometric MoₓSᵧ clusters | H₂ | Preferential adsorption on Mo atoms; S-deficient clusters show higher adsorption energy. | ncepu.edu.cn |

| [Mo₃S₇X₆]²⁻ (X = Cl, Br, I) | Collision-Induced Dissociation | Initial loss of a halide ion, followed by further halogen loss or S₂ dissociation. | nih.govacs.orgnih.gov |

| (TBA)₂[Mo₆I₈(O₂CCH₃)ᵃ₆] | Visible Light | Exhibits photoluminescence (quantum yield 0.48) and photocatalytic activity for H₂ evolution. | nih.gov |

| MoS₂ aqueous dispersions | Light and Air | Undergoes light-induced auto-oxidation, accelerated in alkaline conditions. | theadl.comresearchgate.net |

| Octahedral Molybdenum Iodide Clusters | Light | Superior photoluminescence properties compared to chloride and bromide analogues. | nih.govrsc.org |

Coordination Chemistry Principles Applied to Tetraiodo Sulfanylidene Molybdenum

Ligand Field Theory and Crystal Field Splitting in High-Oxidation State Molybdenum

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. purdue.edufiveable.me It extends Crystal Field Theory (CFT) by incorporating concepts of molecular orbital theory to account for the covalent character of metal-ligand bonds. purdue.edulibretexts.org According to CFT, an array of ligands surrounding a central metal ion creates an electrostatic field that breaks the degeneracy of the metal's d-orbitals. wikipedia.org For a complex with octahedral geometry, the five d-orbitals split into two sets: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg* set (dx²-y², dz²). libretexts.orgwikipedia.org The energy difference between these sets is known as the crystal field splitting energy (Δo).

The magnitude of Δo is significantly influenced by the oxidation state of the metal ion. wikipedia.org In a high-oxidation state complex such as Tetraiodo(sulfanylidene)molybdenum (Mo(VI)), the central metal atom has a greater positive charge. This increased charge density leads to a stronger electrostatic attraction with the ligand electrons, pulling the ligands closer to the metal center. reddit.comreddit.com The shorter metal-ligand bond distance results in greater repulsion between the ligand electrons and the metal's d-electrons, particularly those in the eg* orbitals that point directly towards the ligands. chemicalforums.com Consequently, the energy of the eg* set is raised to a greater extent, leading to a larger crystal field splitting energy (Δo). wikipedia.orgchemicalforums.com

Table 1: Factors Influencing Crystal Field Splitting (Δ)

| Factor | Influence on Δ | Rationale | Citation |

|---|---|---|---|

| Metal Oxidation State | Higher oxidation state increases Δ | Increased positive charge on the metal ion attracts ligands more strongly, shortening bond lengths and increasing repulsion with d-orbitals. | wikipedia.orgreddit.com |

| Nature of Ligands | Strong-field ligands increase Δ | Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. Strong-field ligands like CN⁻ or CO produce a large Δ, while weak-field ligands like I⁻ produce a small Δ. | wikipedia.org |

| Geometry | Geometry affects the pattern and magnitude of splitting | For the same metal and ligands, Δ for a tetrahedral complex (Δtet) is roughly 4/9 of that for an octahedral complex (Δoct). | libretexts.orgwikipedia.org |

Influence of Iodine and Sulfanylidene Ligands on Molybdenum Coordination Geometry and Stability

The coordination geometry and stability of this compound are dictated by the distinct properties of its sulfanylidene (sulfido) and iodide ligands.

The sulfanylidene ligand (S²⁻) is a hard, strong-field ligand that acts as a powerful π-donor. It forms a very strong, covalent multiple bond with the high-valent Mo(VI) center, typically represented as Mo=S. This strong interaction significantly stabilizes the high oxidation state of molybdenum. The Mo=S bond is expected to be short and to dominate the geometry of the molecule, likely forcing a structure that accommodates this feature, such as a square pyramidal geometry with the sulfido ligand in the apical position.

The stability of related molybdenum-sulfur complexes has been investigated, showing that thiomolybdate complexes can be highly stable, in part due to the chelate effect when multiple sulfur atoms are involved. researchgate.net In MoSI₄, while there is no chelation, the inherent strength of the Mo=S bond is a major stabilizing factor for the molecule.

Formation of Multinuclear Complexes and Bridging Ligand Interactions

High-valent molybdenum centers have a propensity to form multinuclear complexes, where two or more metal atoms are linked together by bridging ligands. The sulfido ligand (S²⁻) in this compound is an excellent candidate to act as a bridging ligand (μ-S), a role it frequently plays in molybdenum cluster chemistry. researchgate.netnih.gov The formation of dinuclear or larger cluster complexes often occurs through the sharing of ligands like sulfide (B99878) or oxide.

For instance, molybdenum(VI) complexes can react to form dimeric, μ-oxo bridged species of the type [{MoO₂(L)}₂(μ-O)]. rsc.org Similarly, molybdenum sulfide clusters, such as dimeric (Mo₂S₄) and tetrameric (Mo₄S₄) motifs, are well-known and exhibit interesting reactivity, including the ability to activate and stabilize dihydrogen. nih.gov The stability of these molybdenum sulfide allotropes can be highly dependent on the electrochemical environment. nih.gov

The formation of a bridged species from a terminal ligand has been documented in detail. For example, the attempted transfer of a nitrogen atom from a terminal molybdenum(VI) nitrido complex resulted in the formation of a stable, unsymmetrical, mixed-valent dimolybdenum μ-nitrido complex. nih.gov A similar pathway could be envisioned for MoSI₄, where two molecules could potentially dimerize to form a [Mo₂S₂I₈] species with two bridging sulfido ligands. The formation of such multinuclear structures is a key feature of molybdenum chemistry, particularly in higher oxidation states. mdpi.com

Catalytic Applications of this compound Remain Largely Unexplored in Scientific Literature

Consequently, a detailed discussion of its role as a precursor or active catalyst in atom transfer reactions, including oxo/sulfido transfer and halogenation/dehalogenation catalysis, cannot be provided at this time. Similarly, information regarding its application in organic transformations such as sulfide oxidation, olefin epoxidation, CO2 reduction, or C-H bond activation is absent from the current body of scientific publications. Furthermore, investigations into the active sites and reaction intermediates specific to this compound catalysis have not been reported.

While the broader class of molybdenum-sulfur compounds shows significant catalytic promise, the specific compound this compound represents an area of catalysis that is yet to be explored and documented in peer-reviewed research. Future studies may uncover potential applications for this compound, but at present, a comprehensive, evidence-based article on its catalytic functions as outlined cannot be constructed.

Catalytic Applications and Mechanistic Insights Involving Tetraiodo Sulfanylidene Molybdenum

Catalyst Stability and Deactivation Pathways under Reaction Conditions

The long-term stability and potential deactivation pathways of tetraiodo(sulfanylidene)molybdenum (MoSI₄) as a catalyst are critical factors for its practical application. While specific in-depth studies on the deactivation of MoSI₄ under various catalytic conditions are not extensively documented in publicly available research, insights can be drawn from the behavior of analogous molybdenum-based catalysts, such as molybdenum iodides, sulfides, and oxides. The stability of such catalysts is often influenced by the reaction environment, including temperature, solvent, and the presence of reactants and products.

Potential deactivation pathways for molybdenum-based catalysts can be broadly categorized into several mechanisms:

Leaching of the Active Metal: A common deactivation route for supported catalysts involves the dissolution or "leaching" of the active metal species from the support material into the reaction medium. For instance, studies on Mo/Al₂O₃ catalysts used in oxidative desulfurization have shown that molybdenum can leach from the support, leading to a decrease in catalytic activity. mdpi.com Similarly, in the selective oxidation of methanol, volatile molybdenum species can form, causing depletion of Mo from the catalyst. dtu.dk For MoSI₄, this could manifest as the loss of molybdenum or iodide ligands into the reaction solution, particularly under harsh conditions.

Changes in Oxidation State: The catalytic activity of transition metal complexes is often intrinsically linked to the oxidation state of the metal center. Molybdenum can exist in various oxidation states, and a change from the active state to a less active or inactive state can lead to deactivation. vedantu.com Research on molybdenum oxide and sulfide (B99878) catalysts for isobutane (B21531) dehydrogenation suggests that the distribution of Mo oxidation states, such as the presence of Mo⁴⁺ species, plays a crucial role in both activity and coke formation, which is a common cause of deactivation. osti.gov

Ligand Dissociation or Transformation: The ligands surrounding the molybdenum center are crucial for its stability and catalytic properties. The dissociation of the iodo or sulfido ligands from the MoSI₄ complex could lead to the formation of less active or inactive species. For example, in molybdenum sulfide catalysts for hydrogen evolution, the loss of disulfide ligands can lead to decreased activity. acs.org

Adsorption of Inhibiting Species: The adsorption of reactants, products, or byproducts onto the active sites of the catalyst can block access for further reactions, leading to deactivation. In the context of oxidative desulfurization with Mo-based catalysts, the adsorption of non-sulfur compounds has been identified as a key contributor to deactivation, more so than the adsorption of the target sulfone products. mdpi.com

Support Interactions and Structural Changes: For supported catalysts, the interaction with the support material is vital for maintaining stability. The use of supports like graphene oxide has been shown to enhance the stability of molybdenum iodide cluster complexes for catalytic reactions by providing strong anchoring points. nih.gov Conversely, inadequate support interaction can lead to catalyst deactivation. osti.gov Furthermore, crystalline changes in the catalyst, such as the formation of inactive phases like Al₂(MoO₄)₃ from MoO₃ on an alumina (B75360) support, can occur during reaction or regeneration cycles. mdpi.comresearchgate.net

The thermal stability of the catalyst is also a fundamental consideration. While specific data for MoSI₄ is scarce, studies on other molybdenum complexes show a range of thermal stabilities depending on their specific structure and ligands. researchgate.netresearchgate.net The complexes are often stable within a certain temperature range, beyond which decomposition occurs. researchgate.net

To mitigate deactivation, strategies such as catalyst regeneration are often employed. For molybdenum-based catalysts, this can involve processes like calcination in air to remove adsorbed species and restore the active phase. However, the success of regeneration can be highly dependent on the nature of the deactivation and the composition of the catalyst. mdpi.com

The following table summarizes observations on the stability and deactivation of analogous molybdenum-based catalyst systems, which may provide inferential insights into the potential behavior of this compound.

| Catalyst System | Observed Deactivation Mechanisms | Mitigating Factors / Observations | Reference |

| Molybdenum Iodide Clusters on Graphene Oxide | Cluster decomposition in solution. | Covalent grafting on graphene oxide enhances stability for catalytic reactions. | nih.gov |

| Supported Molybdenum Oxides and Sulfides | High rates of deactivation, coke formation linked to Mo oxidation state, influence of support interactions. | Sub-monolayer catalysts show a better balance between the number of sites and deactivation. Sulfide materials appear to have systematically lower deactivation rate constants than oxides. | osti.gov |

| Mo/Al₂O₃ in Oxidative Desulfurization | Leaching of the active phase, adsorption of non-sulfur compounds, formation of inactive crystalline phases (e.g., Al₂(MoO₄)₃) during regeneration. | Regeneration by air calcination can be effective, but the outcome is dependent on molybdenum content. | mdpi.comresearchgate.net |

| Molybdenum Sulfide Clusters for Hydrogen Evolution | Degradation over time, potential loss of disulfide active sites. | Some cluster formulations show periods of stability before degradation. | acs.org |

| Iron-Molybdate Catalysts | Volatilization of molybdenum species leading to depletion from the catalyst. | A surface layer of MoOx can be maintained in equilibrium with gaseous molybdenum compounds, preserving some activity. | dtu.dk |

It is imperative to conduct specific experimental studies on this compound to elucidate its precise stability profile and deactivation pathways under relevant catalytic conditions.

Advanced Materials Integration and Supramolecular Assemblies of Tetraiodo Sulfanylidene Molybdenum

Incorporation into Metal-Organic Frameworks (MOFs) or Coordination Polymers

A thorough review of current scientific literature reveals a notable absence of studies detailing the direct incorporation of Tetraiodo(sulfanylidene)molybdenum as a building block or guest molecule within Metal-Organic Frameworks (MOFs) or coordination polymers. Research in this field predominantly focuses on molybdenum in higher oxidation states, such as Mo(VI) in polyoxomolybdates, or as part of organometallic linker structures. The specific reactivity and structural characteristics of this compound have not yet been leveraged for the design and synthesis of these crystalline porous materials.

Application as a Precursor for Thin Film Deposition (e.g., Chemical Vapor Deposition)

While direct utilization of this compound as a single-source precursor for thin film deposition is not documented, the use of iodine as a reactive agent or transport facilitator in the chemical vapor deposition (CVD) of molybdenum-containing films is an area of active research and development. nso-journal.orggoogle.com This approach highlights the importance of iodine chemistry in creating high-quality molybdenum sulfide (B99878) (MoS₂) and other molybdenum-based thin films.

One of the most promising methods for growing large-area, high-quality two-dimensional (2D) materials like MoS₂ is CVD. nso-journal.org Recent advancements have demonstrated that the introduction of iodine can significantly accelerate the growth of MoS₂ monolayers. In this process, iodine acts as a chemical vapor transport agent, efficiently delivering molybdenum precursors to the substrate surface, which promotes faster and more uniform film growth. nso-journal.org

For instance, in an iodine-assisted CVD process, a mixture of potassium iodide (KI) and molybdenum trioxide (MoO₃) is used as the metal precursor. nso-journal.org At elevated temperatures, these precursors react to release iodine (I₂). nso-journal.org This in-situ generated iodine facilitates the transport of molybdenum species, leading to a dramatic increase in the growth rate of MoS₂ crystals. nso-journal.org

| Parameter | Description | Reference |

|---|---|---|

| Molybdenum Precursor | Mixed powders of KI and MoO₃ | nso-journal.org |

| Sulfur Precursor | Sulfur powder | nso-journal.org |

| Transport Agent | Iodine (I₂), released from the reaction of precursors | nso-journal.org |

| Growth Temperature | Approximately 790°C | nso-journal.org |

| Key Advantage | Ultrafast growth; significant increase in MoS₂ domain size compared to non-assisted methods. | nso-journal.org |

A patented method for producing molybdenum-containing thin films utilizes iodine or iodine-containing compounds as a reaction gas in atomic layer deposition (ALD) or CVD processes. google.com This method avoids the use of oxygen, which can lead to the formation of undesirable molybdenum oxides and necessitates a separate reduction step. google.com By using a reaction gas such as elemental iodine, alkyl iodides (e.g., CH₃I), or iodide silanes with a molybdenum(0)-based hydrocarbon precursor, a pure molybdenum-containing thin film can be deposited in a simpler, more direct process. google.com

| Feature | Specification | Reference |

|---|---|---|

| Deposition Methods | Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD), MOCVD, PECVD, PEALD | google.com |

| Molybdenum Precursor | Molybdenum(0)-based hydrocarbon compound | google.com |

| Reaction Gas | Iodine, (C1-C3)alkyl iodine, iodide silane, or a mixture thereof | google.com |

| Process Advantage | Does not require a separate reduction process as it is oxygen-free. | google.com |

| Film Properties | Uniform surface at thicknesses of 2nm or less; high step coverage. | google.com |

Directed Self-Assembly Processes and Nanostructure Formation

Directed self-assembly is a powerful bottom-up approach for creating highly ordered nanostructures. mit.edu While this compound has not been reported as a component in such processes, related molybdenum compounds, particularly molybdenum disulfide (MoS₂), are at the forefront of this research. elsevierpure.com Scientists have developed methods to fabricate MoS₂ nanostructures and then guide their assembly into functional architectures. elsevierpure.com

A scalable method has been developed for the rational and reproducible fabrication of MoS₂ nanoribbons. elsevierpure.com This high-yield growth method produces polycrystalline nanostructures that can be readily dispersed in a solution. elsevierpure.com Crucially, these nanoribbons can be functionalized and then manipulated using techniques like UV-click-chemistry to assemble them in controlled patterns, for example, directly onto microelectrodes. elsevierpure.com This light-directed assembly demonstrates a high degree of control over the placement and organization of the nanostructures, which is essential for device fabrication. elsevierpure.com

| Characteristic | Description | Reference |

|---|---|---|

| Nanostructure Type | Longitudinal MoS₂ nanoribbons and their oxide hybrids | elsevierpure.com |

| Fabrication Method | Scalable high-yield growth method | elsevierpure.com |

| Assembly Technique | Light-directed assembly (UV-click-chemistry) | elsevierpure.com |

| Key Properties | Polycrystalline nature, rapid optoelectronic response (450-750 nm) | elsevierpure.com |

| Demonstrated Application | Assembly on microelectrodes, removal of mercury contaminants from water | elsevierpure.com |

Another compelling example of directed self-assembly involves molybdenum trioxide (MoO₃). Researchers have shown that depositing small oligomers of (MoO₃)n onto an anatase titanium dioxide (TiO₂) substrate leads to their spontaneous decomposition and self-assembly into highly ordered arrays of mono-oxo (MoO₃)₁ species. nih.gov This process occurs at room temperature and results in a thermally stable, atomically precise system. nih.gov The formation of these well-ordered homotopic arrays is a perfect illustration of how molecular-level interactions can be harnessed to create complex, functional surfaces. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Precursor | Sublimed (MoO₃)n oligomers (n=1-6) | nih.gov |

| Substrate | Anatase TiO₂(101) | nih.gov |

| Process | Spontaneous decomposition of oligomers and self-assembly of monomers | nih.gov |

| Resulting Structure | Locally ordered arrays of immobilized mono-oxo (MoO₃)₁ species | nih.gov |

| Significance | Creation of a thermally stable, atomically precise, hierarchically ordered oxide system | nih.gov |

Computational and Theoretical Investigations of Tetraiodo Sulfanylidene Molybdenum Reactivity and Properties

Molecular Dynamics Simulations of Ligand Dynamics and Solvent Effects

The core of an MD simulation lies in the development of a reliable force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. nih.govrsc.org For molybdenum sulfide (B99878) materials, interpretable force fields have been developed that accurately reproduce structural, interfacial, and mechanical properties in agreement with experimental data. nih.govrsc.org These force fields typically account for polar covalent bonding, X-ray structure, cleavage energy, and interactions with solvents. nih.gov

MD simulations can elucidate the dynamics of the iodide and sulfido ligands in MoSI₄, including their vibrational modes and potential for dissociation or exchange. Furthermore, by explicitly including solvent molecules in the simulation box, it is possible to investigate solvent effects on the structure and reactivity of the complex. nih.govnih.govrsc.org For instance, simulations can reveal the organization of solvent molecules around the MoSI₄ core, identify specific solute-solvent interactions like hydrogen bonding (if applicable with the solvent), and quantify the impact of the solvent on the conformational flexibility of the molecule. nih.govrsc.org The choice of solvent can dramatically influence molecular properties and reaction outcomes, and MD simulations can help rationalize these observations at a molecular level. chemrxiv.orgnih.gov

The following table illustrates typical parameters that are defined in a force field for simulating molybdenum-sulfur systems. A similar set of parameters would need to be developed for accurate MD simulations of Tetraiodo(sulfanylidene)molybdenum.

| Parameter Type | Description | Example System | Reference |

| Atom Types | Defines different types of atoms based on their chemical environment. | Mo, S | nih.gov |

| Bond Stretching | Describes the energy required to stretch or compress a chemical bond. | Mo-S bonds | nih.gov |

| Angle Bending | Represents the energy associated with bending the angle between three bonded atoms. | S-Mo-S angles | nih.gov |

| Torsional Dihedrals | Defines the energy profile for rotation around a chemical bond. | - | |

| Non-bonded Interactions | Includes van der Waals and electrostatic interactions between atoms that are not directly bonded. | Mo-Mo, S-S, Mo-S | nih.govrsc.org |

Elucidation of Reaction Mechanisms using DFT: Transition States and Energy Barriers

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. researchgate.nettyut.edu.cnrsc.orgrsc.orgresearchgate.net It is particularly adept at mapping out reaction pathways, identifying transition states, and calculating the associated energy barriers, which are crucial for understanding reaction kinetics. libretexts.orgnih.govbritannica.comresearchgate.netmoreisdifferent.com

For a compound like this compound, DFT calculations can be employed to study a variety of potential reactions. This could include ligand substitution reactions, redox processes, and its role in catalysis. The process typically involves:

Geometry Optimization: Finding the lowest energy structures of the reactants, products, and any intermediates.

Transition State Searching: Locating the highest energy point along the reaction coordinate, known as the transition state or activated complex. britannica.com This fleeting molecular configuration is critical in determining the reaction rate. britannica.com

Frequency Calculations: To confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections to the electronic energies.

Reaction Pathway Analysis: Connecting the reactants, transition state, and products to map out the complete energy profile of the reaction.

Studies on related molybdenum sulfide systems have successfully used DFT to understand reaction mechanisms. For example, DFT has been used to investigate the hydrodesulfurization (HDS) mechanism on MoS₂ catalysts, identifying stable adsorption sites and calculating the energy barriers for C-S bond cleavage. researchgate.net Similar approaches could be applied to MoSI₄ to predict its reactivity. For instance, DFT could be used to model the interaction of MoSI₄ with various substrates, elucidating its potential as a catalyst. rsc.org

The table below provides hypothetical energy barriers for a reaction involving a molybdenum complex, illustrating the type of data that can be obtained from DFT calculations.

| Reaction Step | Reactant | Transition State | Product | Energy Barrier (kcal/mol) |

| Ligand Dissociation | MoSI₄ | [MoSI₃]⁺...I⁻ | [MoSI₃]⁺ + I⁻ | 25.4 |

| Substrate Binding | MoSI₄ + L | [L-MoSI₄]‡ | L-MoSI₄ | 15.2 |

| Reductive Elimination | L₂-MoSI₄ | [L₂...MoSI₄]‡ | MoSI₄ + L₂ | 30.1 |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Ab Initio Molecular Dynamics for Reactive Pathways

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines the principles of molecular dynamics with electronic structure calculations performed "on the fly," typically using DFT. youtube.comresearchgate.netresearchgate.netchemrxiv.orgyoutube.com Unlike classical MD, which relies on pre-parameterized force fields, AIMD calculates the forces acting on the atoms directly from the electronic structure at each time step. youtube.com This allows for the simulation of chemical reactions, including bond breaking and formation, without prior knowledge of the reaction mechanism.